

Application Notes and Protocols for ABBV-467 in Cell Culture

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These application notes provide a detailed overview and experimental protocols for the use of **ABBV-467**, a selective MCL-1 inhibitor, in cell culture-based assays. This document is intended for researchers, scientists, and drug development professionals working in the field of oncology and cellular biology.

Introduction

ABBV-467 is a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1).[1] MCL-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins and plays a crucial role in the survival of various cancer cells by sequestering pro-apoptotic proteins such as Bak and Bax.[2][3][4] By binding to MCL-1, ABBV-467 disrupts this interaction, leading to the activation of the intrinsic apoptotic pathway and subsequent cancer cell death.[5] These protocols outline the necessary steps for culturing relevant cell lines and treating them with ABBV-467 to study its effects on cell viability and apoptosis.

Data Presentation

The following table summarizes the cell lines that have been used in published studies with ABBV-467, along with recommended culture media and treatment conditions.



Cell Line	Cancer Type	Growth Propertie s	Culture Medium	Serum	ABBV- 467 Concentr ation Range	Treatment Duration
AMO-1	Multiple Myeloma	Suspensio n	80% RPMI- 1640	20% FBS	0.01–10 nM	24 hours
NCI-H929	Multiple Myeloma	Suspensio n	RPMI-1640 + 0.05mM 2- Mercaptoet hanol	10% FBS	Not specified in detail, used in apoptosis assays	6 hours (for apoptosis assays)[6]
MV-4-11	Acute Myeloid Leukemia	Suspensio n	Iscove's Modified Dulbecco's Medium (IMDM)	10% FBS	Not specified in detail, used in viability assays	Not specified in detail
DLD-1	Colorectal Adenocarci noma	Adherent	RPMI-1640	10% FBS	Not specified in detail, used in viability assays	Not specified in detail
SK-BR-3	Breast Adenocarci noma	Adherent	McCoy's 5A Medium	10% FBS	1 nM - 10 μM	24 hours

Experimental Protocols General Cell Culture and Maintenance

Materials:

• Appropriate cell culture medium (see table above)



- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin (100X)
- Trypsin-EDTA (for adherent cells)
- Phosphate-Buffered Saline (PBS)
- Cell culture flasks (T-25 or T-75)
- 96-well plates for viability assays
- Humidified incubator at 37°C with 5% CO2

Protocol for Suspension Cells (AMO-1, NCI-H929, MV-4-11):

- Maintain cell cultures in T-75 flasks at a density between 1 x 10⁵ and 1 x 10⁶ viable cells/mL.[7][8][9]
- To subculture, transfer the cell suspension to a sterile conical tube and centrifuge at 125 x g for 5-7 minutes.
- Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium to the desired seeding density (e.g., 2 x 10⁵ cells/mL).
- Transfer the resuspended cells to a new, labeled flask.
- Change the medium every 2-3 days by repeating the centrifugation and resuspension steps.

Protocol for Adherent Cells (DLD-1, SK-BR-3):

- Culture cells in T-75 flasks until they reach 80-90% confluency.
- To subculture, aspirate the culture medium and wash the cell monolayer once with sterile PBS.
- Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.



- Neutralize the trypsin by adding 6-8 mL of complete growth medium.
- Gently pipette the cell suspension to ensure a single-cell suspension and transfer to a sterile conical tube.
- Centrifuge at 125 x g for 5-7 minutes.
- Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
- Seed the cells into new flasks at the desired split ratio (e.g., 1:3 to 1:6 for DLD-1).[10]

ABBV-467 Treatment and Cell Viability Assay

Materials:

- ABBV-467 (stock solution prepared in DMSO)
- · Cultured cells of interest
- Opaque-walled 96-well plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
- Plate reader capable of measuring luminescence

Protocol:

- Cell Seeding:
 - \circ For suspension cells, directly seed the cells into the wells of an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete growth medium.
 - For adherent cells, seed the cells into the wells of an opaque-walled 96-well plate at a density of 3,000-5,000 cells per well in 100 μL of complete growth medium and allow them to adhere overnight.[11]
- Compound Preparation and Addition:



- Prepare serial dilutions of ABBV-467 in complete growth medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in the wells is below 0.1% to avoid solvent toxicity.
- Add the desired final concentrations of ABBV-467 to the appropriate wells. Include vehicle control (medium with DMSO) and no-cell control (medium only) wells.

Incubation:

- Incubate the plate for the desired treatment duration (e.g., 24 hours) in a humidified incubator at 37°C with 5% CO2.[1]
- Cell Viability Measurement:
 - After the incubation period, allow the plate to equilibrate to room temperature for about 30 minutes.
 - Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol (typically a volume equal to the culture medium volume).
 - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Measure the luminescence using a plate reader.

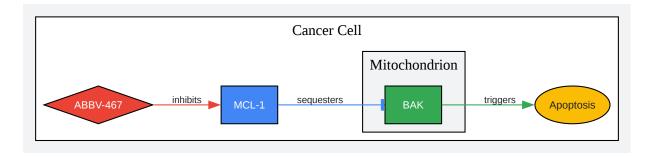
Data Analysis:

- Subtract the average luminescence from the no-cell control wells from all other wells.
- Normalize the data to the vehicle control (set to 100% viability).
- Plot the cell viability against the log of the ABBV-467 concentration and fit a doseresponse curve to determine the EC50 value.

Visualizations

ABBV-467 Mechanism of Action



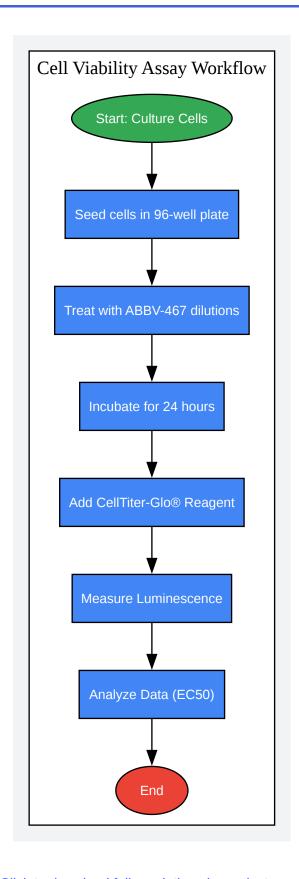


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Caption: Mechanism of ABBV-467 inducing apoptosis by inhibiting MCL-1.

Experimental Workflow for Cell Viability Assay





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